molecular formula C20H16N2O2 B12602367 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) CAS No. 649536-59-4

2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)

Cat. No.: B12602367
CAS No.: 649536-59-4
M. Wt: 316.4 g/mol
InChI Key: ZLNVTTLNVCRWMF-UHFFFAOYSA-N
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Description

2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is a fused polycyclic compound featuring an anthracene backbone (C₁₄H₁₀) with two 4,5-dihydro-1,3-oxazole rings attached at the 1,8-positions. The dihydrooxazole moieties introduce partial saturation, reducing aromaticity compared to fully conjugated oxazoles, which may enhance flexibility and alter electronic properties.

Properties

CAS No.

649536-59-4

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[8-(4,5-dihydro-1,3-oxazol-2-yl)anthracen-1-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H16N2O2/c1-3-13-11-14-4-2-6-16(20-22-8-10-24-20)18(14)12-17(13)15(5-1)19-21-7-9-23-19/h1-6,11-12H,7-10H2

InChI Key

ZLNVTTLNVCRWMF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of anthracene derivatives with appropriate oxazole precursors. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and solvents like toluene or DMF (dimethylformamide) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.

Scientific Research Applications

Structural Characteristics

The compound features an anthracene moiety linked to two 4,5-dihydro-1,3-oxazole units. The anthracene core contributes to significant photophysical properties, while the oxazole rings enhance its biological activity and reactivity. The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the precise construction of its unique structure.

Photophysical Properties

The anthracene component of the compound is well-known for its excellent photophysical properties, including strong fluorescence and phosphorescence. These characteristics make it suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in OLED technology due to its ability to emit light efficiently.
  • Fluorescent Probes : Its fluorescence properties allow it to be used as a probe in biological imaging and sensing applications.

The oxazole units are associated with various biological activities. Studies have shown that derivatives of oxazole exhibit antimicrobial properties, making 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) a candidate for:

  • Antimicrobial Agents : Research indicates potential effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this have shown inhibition zones against Staphylococcus aureus and Escherichia coli, as highlighted in the following table:
CompoundInhibition Zone (mm)Target Organism
Compound A24S. aureus
Compound B22E. coli
Amoxicillin30S. aureus
Ampicillin27E. coli

This table reflects findings from studies evaluating the antimicrobial activity of related compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted by Chilumula et al. evaluated various oxazole derivatives against bacterial strains such as S. aureus and E. coli. The results demonstrated that certain derivatives exhibited significant antimicrobial activity compared to standard antibiotics like ampicillin.

Case Study 2: Photophysical Applications

Research on the photophysical properties of anthracene derivatives indicated that compounds like 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) could serve as effective materials in OLEDs due to their high luminescence efficiency and stability under operational conditions.

Potential Future Applications

Given its unique structure and properties, 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) holds promise for future research in:

  • Drug Development : Further exploration into its biological activities may lead to the development of new antimicrobial agents.
  • Material Science : Its photophysical characteristics could be leveraged in advanced electronic materials and devices.

Mechanism of Action

The mechanism of action of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to other molecules, leading to various photochemical reactions. This property is particularly useful in applications like photodynamic therapy, where the compound generates reactive oxygen species to kill cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole, 2,2'-(1,4-butanediyl)bis[4,5-dihydro-4,4-dimethyl] (CAS 19896-20-9)

  • Structure : Features two 4,4-dimethyl-4,5-dihydro-1,3-oxazole rings linked by a 1,4-butanediyl bridge.
  • Molecular Formula : C₁₄H₂₄N₂O₂ (MW: 252.35 g/mol) .
  • Key Differences: The flexible aliphatic butanediyl bridge contrasts with the rigid anthracene backbone of the target compound.
  • Applications : Likely used in polymer chemistry or as a ligand due to its bifunctional structure.

Etoxazole (CAS 153233–91–1)

  • Structure : A single 4,5-dihydro-1,3-oxazole ring substituted with 2,6-difluorophenyl and ethoxy-containing aryl groups .
  • Molecular Formula: C₂₁H₂₃F₂NO₂ (MW: 375.41 g/mol).
  • Fluorine substituents enhance bioactivity and stability, making Etoxazole effective as an acaricide.
  • Applications : Commercial pesticide targeting mite eggs .

1,8-Dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]anthraquinone (CAS 66304-08-3)

  • Structure: Anthraquinone derivative with hydroxyl and hydroxymethylamino groups at positions 1,8 and 4,5 .
  • Molecular Formula : C₁₆H₁₄N₂O₈ (MW: 362.29 g/mol).
  • Key Differences: Anthraquinone backbone (electron-deficient) vs. anthracene (electron-rich). Hydrophilic substituents enable solubility in polar solvents, unlike the hydrophobic dihydrooxazole-linked anthracene.
  • Applications: Potential use in dyes or pharmaceuticals due to chromophoric and hydrogen-bonding properties .

Anthracene Derivatives with Boronic Acid Functionalization

  • Example : (10-((Triisopropylsilyl)ethynyl)anthracene-1,8-diyl)diboronic acid .
  • Structure : Anthracene core with boronic acid and ethynyl-triisopropylsilyl groups.
  • Key Differences :
    • Boronic acids enable Suzuki-Miyaura cross-coupling, whereas dihydrooxazoles may participate in coordination or ring-opening reactions.
    • The ethynyl group enhances conjugation for optoelectronic applications.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) - ~C₂₀H₁₆N₂O₂ ~308.36 Anthracene, dihydrooxazole Optoelectronics, ligands
2,2'-(1,4-Butanediyl)bis[4,5-dihydro-4,4-dimethyloxazole] 19896-20-9 C₁₄H₂₄N₂O₂ 252.35 Dihydrooxazole, aliphatic bridge Polymers, ligands
Etoxazole 153233–91–1 C₂₁H₂₃F₂NO₂ 375.41 Dihydrooxazole, fluoroaryl Acaricides
1,8-Dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]anthraquinone 66304-08-3 C₁₆H₁₄N₂O₈ 362.29 Anthraquinone, hydroxyl, amine Dyes, pharmaceuticals
(10-((Triisopropylsilyl)ethynyl)anthracene-1,8-diyl)diboronic acid - C₂₈H₃₄B₂O₄Si 488.29 Anthracene, boronic acid, ethynyl Organic synthesis, OLEDs

Key Research Findings

  • Reactivity : Dihydrooxazole rings are less aromatic than standard oxazoles, making them prone to ring-opening reactions under acidic conditions, unlike Etoxazole’s stability in biological environments .

Biological Activity

2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, and summarizes relevant research findings.

Chemical Structure and Properties

The compound features an anthracene core connected by two 4,5-dihydro-1,3-oxazole units. Its molecular formula is C20H16N2O2C_{20}H_{16}N_2O_2 with a molecular weight of 336.36 g/mol . The unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that oxazole derivatives exhibit a range of biological activities, including antimicrobial effects. The specific biological activity of 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has been evaluated in various studies.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of oxazole derivatives. For example:

  • Antibacterial Activity : In vitro tests showed that compounds similar to 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for various bacterial strains .
  • Antifungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at concentrations similar to those required for bacterial inhibition .

Case Studies

A study conducted by Sadek et al. synthesized a series of 1,3-oxazole derivatives and evaluated their antimicrobial potential. The results indicated that certain derivatives showed notable activity against E. coli, S. aureus, and C. albicans at concentrations of 200 µg/mL .

CompoundE. coli (mm)S. aureus (mm)C. albicans (mm)
22a121110
22b11916
Ofloxacin1716-

This table illustrates the zones of inhibition for various compounds compared to the reference drug Ofloxacin.

The exact mechanism by which 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its biological effects remains under investigation. However, it is believed that the oxazole moiety plays a crucial role in interacting with microbial cell membranes or essential enzymes involved in metabolic processes.

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